Onx 0912;PR-047

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

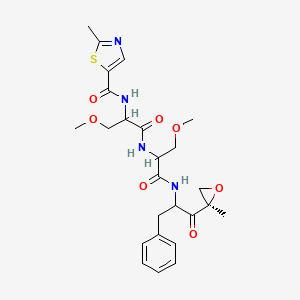

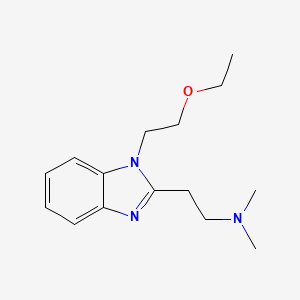

ONX 0912, also known as oprozomib and formerly PR-047, is a second-generation proteasome inhibitor developed for oral bioavailability. It is a derivative of carfilzomib and is designed to inhibit the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation in cells. This compound has shown significant potential in treating multiple myeloma and other hematologic malignancies .

準備方法

ONX 0912 was discovered during a medicinal chemistry effort using tripeptide epoxyketones. The synthesis involves the use of specific tripeptide sequences that are modified to include an epoxyketone moiety, which is essential for its proteasome inhibitory activity . The industrial production methods for ONX 0912 involve large-scale synthesis using these tripeptide sequences, followed by purification and formulation for oral administration .

化学反応の分析

ONX 0912 undergoes several types of chemical reactions, primarily focusing on its interaction with the proteasome. The compound inhibits the chymotrypsin-like activity of the 20S proteasome subunits β5 and LMP7 with IC50 values of 36 and 82 nM, respectively . The major products formed from these reactions include the inhibition of proteasome activity, leading to the accumulation of proteins that induce apoptosis in cancer cells .

科学的研究の応用

ONX 0912 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitin-proteasome pathway and its role in protein degradation . In biology, it helps in understanding the mechanisms of cell cycle control, stress response, and apoptosis . In medicine, ONX 0912 is being investigated for its potential to treat multiple myeloma, mantle cell lymphoma, and other hematologic malignancies . Its ability to overcome bortezomib resistance makes it a promising candidate for cancer therapy . In industry, ONX 0912 is used in the development of new proteasome inhibitors and other therapeutic agents .

作用機序

ONX 0912 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells . The molecular targets of ONX 0912 include the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome . The pathways involved in its mechanism of action include the activation of caspase-3, caspase-8, and caspase-9, as well as the inhibition of angiogenesis and cell migration .

類似化合物との比較

ONX 0912 is similar to other proteasome inhibitors such as bortezomib, carfilzomib, and marizomib. it has several unique features that set it apart. Unlike bortezomib, which is a boronate peptide, ONX 0912 is an epoxyketone derivative, making it structurally distinct . It also has the added benefit of being orally bioavailable, unlike carfilzomib, which requires intravenous administration . Marizomib, another proteasome inhibitor, is a beta-lactone non-selective inhibitor, whereas ONX 0912 is selective for the chymotrypsin-like activity of the proteasome . These unique features make ONX 0912 a promising candidate for cancer therapy, particularly in cases where other proteasome inhibitors have failed .

Similar Compounds

- Bortezomib

- Carfilzomib

- Marizomib

- Ixazomib

特性

分子式 |

C25H32N4O7S |

|---|---|

分子量 |

532.6 g/mol |

IUPAC名 |

N-[3-methoxy-1-[[3-methoxy-1-[[1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17?,18?,19?,25-/m1/s1 |

InChIキー |

SWZXEVABPLUDIO-OLJAAXSCSA-N |

異性体SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |

正規SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)

![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)

![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)

![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)

![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)

![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)

![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)